3-Nitrobenzoyl chloride

Catalog No.
S772746
CAS No.
121-90-4
M.F
C7H4ClNO3
M. Wt
185.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Nitrobenzoyl chloride

CAS Number

121-90-4

Product Name

3-Nitrobenzoyl chloride

IUPAC Name

3-nitrobenzoyl chloride

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H

InChI Key

NXTNASSYJUXJDV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Solubility

Decomposes (NTP, 1992)

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)Cl

Synthesis of Organic Compounds:

-Nitrobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-nitrobenzoyl group (-C6H4NO2-CO-) into various organic molecules. This group can serve several purposes:

  • Protecting Groups: In organic synthesis, it is often necessary to protect certain functional groups while modifying others. 3-Nitrobenzoyl chloride can be used to acylate alcohols and amines, forming temporary protecting groups that can be easily removed later under specific conditions. This allows for selective modification of other functional groups in the molecule .
  • Introduction of Nitro Functionality: The nitro group (-NO2) introduced by 3-nitrobenzoyl chloride can participate in various reactions, enabling further functionalization of the molecule. For example, the nitro group can be reduced to an amine group, allowing for the introduction of nitrogen-containing functionalities .

Preparation of Functional Materials:

-Nitrobenzoyl chloride can be used as a starting material for the synthesis of various functional materials, including:

  • Liquid Crystals: By incorporating the 3-nitrobenzoyl group into specific molecules, researchers can design and synthesize liquid crystals with desired properties, such as specific melting points, viscosity, and optical behavior .
  • Polymers: 3-Nitrobenzoyl chloride can be used as a building block in the synthesis of polymers with specific functionalities. The nitro group can be further modified to introduce various functionalities, influencing the properties of the resulting polymer .

3-Nitrobenzoyl chloride, also known as m-nitrobenzoyl chloride, has the chemical formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol. It appears as a yellow to brown liquid that is unstable at room temperature and requires refrigeration for storage. This compound is known for its reactivity and is classified as moisture-sensitive, decomposing in the presence of water or alcohols .

3-Nitrobenzoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation [].

  • Acute Toxicity: Studies suggest moderate to high acute toxicity upon oral and dermal exposure in animals [].
  • Chronic Hazards: No data available on carcinogenicity or mutagenicity.
  • Handling and Storage: Handle with appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator. Store in a cool, dry, and well-ventilated place away from light and moisture [].
Typical of acyl chlorides:

  • Nucleophilic Acyl Substitution: Reacts with alcohols to form esters.
  • Formation of Amides: Can react with amines to yield amides.
  • Reactivity with Bases: Incompatible with bases (including amines), strong oxidizing agents, and alcohols, which can lead to hazardous reactions .

In general, it can undergo hydrolysis to produce 3-nitrobenzoic acid when exposed to moisture.

3-Nitrobenzoyl chloride can be synthesized through several methods:

  • From Nitrobenzoic Acid: A common method involves reacting p-nitrobenzoic acid with thionyl chloride. The reaction typically proceeds as follows:
    p Nitrobenzoic Acid+Thionyl Chloride3 Nitrobenzoyl Chloride+SO2+HCl\text{p Nitrobenzoic Acid}+\text{Thionyl Chloride}\rightarrow \text{3 Nitrobenzoyl Chloride}+\text{SO}_2+\text{HCl}
    This method effectively converts the carboxylic acid into the corresponding acyl chloride .
  • Alternative Synthesis: Other methods may involve Friedel-Crafts acylation using nitro-substituted aromatic compounds and acetyl chloride or related reagents.

3-Nitrobenzoyl chloride has various applications in:

  • Organic Synthesis: Used as an acylating agent in the preparation of esters and amides.
  • Pharmaceutical Industry: Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Chemical Research: Employed in laboratories for various synthetic pathways due to its reactive nature.

Several compounds share structural similarities with 3-nitrobenzoyl chloride. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Benzoyl ChlorideC₇H₅ClOA simpler acyl chloride without a nitro group.
4-Nitrobenzoyl ChlorideC₇H₄ClN O₃Similar reactivity but differs in position of nitro group.
3-Nitrobenzoic AcidC₇H₅N O₃The corresponding acid form; less reactive than the chloride.
2-Nitrobenzoyl ChlorideC₇H₄ClN O₃Another positional isomer; exhibits different reactivity patterns.

Uniqueness: The unique position of the nitro group in 3-nitrobenzoyl chloride affects its reactivity compared to other benzoyl chlorides, making it particularly useful in specific synthetic pathways where regioselectivity is crucial.

Physical Description

M-nitrobenzoyl chloride is a yellow to brown liquid. Unstable at room temperatures; requires refrigeration when not in use.

XLogP3

2.8

Boiling Point

527 to 532 °F at 760 mm Hg (NTP, 1992)
276.5 °C

Flash Point

greater than 233.6 °F (NTP, 1992)

Vapor Density

6.43 (NTP, 1992) (Relative to Air)

Melting Point

95 °F (NTP, 1992)
36.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (91.11%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

121-90-4

Wikipedia

M-nitrobenzoyl chloride

General Manufacturing Information

Benzoyl chloride, 3-nitro-: ACTIVE

Dates

Modify: 2023-08-15
Kato et al. Gene expression signatures and small molecule compounds link a protein kinase to Plasmodium falciparum motility Nature Chemical Biology, doi: 10.1038/nchembio.87, published online 27 April 2008. http://www.nature.com/naturechemicalbiology

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